molecular formula C20H18N4O3S B2740315 N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946207-38-1

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2740315
CAS RN: 946207-38-1
M. Wt: 394.45
InChI Key: KMTIRCITDJOUCL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indolin-2-one, a thiazole, and a dihydropyridine . These groups are common in many bioactive molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific functional groups. For example, the indolin-2-one group might undergo reactions with nucleophiles, while the thiazole group might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the types of functional groups it contains .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it were designed as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its normal reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing and are important for handling and disposing of the compound safely .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential applications in medicine or other fields, and ways to optimize its synthesis .

properties

IUPAC Name

N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-9-13-5-2-3-7-16(13)24(12)17(25)10-14-11-28-20(22-14)23-19(27)15-6-4-8-21-18(15)26/h2-8,11-12H,9-10H2,1H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTIRCITDJOUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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